molecular formula C13H11N3O B8644494 [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine

[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine

Cat. No.: B8644494
M. Wt: 225.25 g/mol
InChI Key: KSOIZAUIMVMSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, attached to a phenylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine typically involves the formation of the oxazole ring followed by its fusion to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as trifluoroacetic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and conditions is critical to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may include heat or light to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction cascades that lead to changes in cellular functions. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting protective effects on cells.

Comparison with Similar Compounds

Similar Compounds

    [2-(Pyridin-2-yl)oxazole]: Similar in structure but lacks the phenylmethanamine group.

    [3-(Pyridin-2-yl)imidazole]: Contains an imidazole ring instead of an oxazole ring.

    [2-(Pyridin-2-yl)thiazole]: Features a thiazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine

InChI

InChI=1S/C13H11N3O/c14-8-9-3-1-4-10(7-9)13-16-12-11(17-13)5-2-6-15-12/h1-7H,8,14H2

InChI Key

KSOIZAUIMVMSJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(3-cyanophenyl)oxazolo[4,5-b]pyridine (2.2 g., 0.01 m.), 200 ml. of glacial acetic acid and 1.0 g. of PtO2 catalyst is reacted in a 40 p.s.i. hydrogen atmosphere at room temperature until the theoretical amount of hydrogen has been absorbed. The mixture is filtered, the acetic acid removed in vacuo to yield 2-[3-(aminomethyl)phenyl]oxazolo[4,5-b]pyridine.
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